molecular formula C12H17ClFNO B12630960 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol CAS No. 918900-40-0

2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol

Cat. No.: B12630960
CAS No.: 918900-40-0
M. Wt: 245.72 g/mol
InChI Key: BVEBTCRUAGIIEJ-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, an isopropyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with isopropylamine, followed by the addition of ethanol. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the ethanol group to an alkane.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-4-fluorobenzyl)(isopropyl)amino]ethanol
  • 2-[(3-Chloro-2-fluorobenzyl)(methyl)amino]ethanol
  • 2-[(3-Chloro-2-fluorobenzyl)(tert-butyl)amino]ethanol

Uniqueness

2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the benzyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

918900-40-0

Molecular Formula

C12H17ClFNO

Molecular Weight

245.72 g/mol

IUPAC Name

2-[(3-chloro-2-fluorophenyl)methyl-propan-2-ylamino]ethanol

InChI

InChI=1S/C12H17ClFNO/c1-9(2)15(6-7-16)8-10-4-3-5-11(13)12(10)14/h3-5,9,16H,6-8H2,1-2H3

InChI Key

BVEBTCRUAGIIEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCO)CC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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